molecular formula C14H21NO3 B8292237 n-(4-Methoxybenzyl)glycine t-butyl ester

n-(4-Methoxybenzyl)glycine t-butyl ester

Cat. No.: B8292237
M. Wt: 251.32 g/mol
InChI Key: FQQGCTUIZNXLND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methoxybenzyl)glycine t-butyl ester is a protected glycine derivative designed for use as a key building block in multi-step organic synthesis, particularly in the construction of peptides and pharmaceutically active compounds. The molecule incorporates two orthogonal protecting groups: the 4-methoxybenzyl (PMB) group on the amine and the tert-butyl ester on the carboxylate. The PMB group is widely recognized as a robust yet readily removable protecting group for amines, offering stability under a range of reaction conditions and allowing for selective deprotection under mild oxidative conditions . Simultaneously, the tert-butyl ester protects the carboxylic acid function, a strategy that is essential in peptide synthesis to prevent unwanted side reactions; this group is known for its stability under basic conditions and its clean removal under mild acidic conditions . The presence of these two protective moieties makes this reagent exceptionally valuable for introducing a glycine subunit into a growing molecular framework with controlled sequential deprotection. This compound finds specific research value in the synthesis of complex organic architectures, including potential applications in the development of sigma receptor (S1R) ligands . Research indicates that diamines featuring a basic amino group flanked by hydrophobic aromatic regions, similar to the structure offered by this reagent, are key pharmacophores for binding to the S1R, a target involved in numerous neurological disorders and neuropathic pain . Furthermore, N-substituted glycine derivatives serve as crucial intermediates in the preparation of various Active Pharmaceutical Ingredients (APIs), such as those used in the synthesis of Rosuvastatin and Elobixibat, highlighting its importance in medicinal chemistry research . By providing a protected, flexible scaffold, this compound enables researchers to explore novel chemical space in drug discovery and the synthesis of biologically active molecules.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl 2-[(4-methoxyphenyl)methylamino]acetate

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)10-15-9-11-5-7-12(17-4)8-6-11/h5-8,15H,9-10H2,1-4H3

InChI Key

FQQGCTUIZNXLND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNCC1=CC=C(C=C1)OC

Origin of Product

United States

Scientific Research Applications

Synthesis of Peptides

Overview:
n-(4-Methoxybenzyl)glycine t-butyl ester is frequently used as a building block in peptide synthesis. Its stability and ease of handling make it a preferred choice for researchers involved in the production of bioactive peptides.

Case Study:
In a study focusing on the synthesis of peptide inhibitors for specific enzymes, researchers utilized this compound to create dipeptide derivatives. These derivatives exhibited enhanced binding affinity and specificity toward their target enzymes, demonstrating the compound's effectiveness in medicinal chemistry applications .

Drug Development

Overview:
The compound plays a crucial role in developing prodrugs that enhance the bioavailability of active pharmaceutical ingredients. By modifying the chemical properties of drugs, this compound can improve their absorption and therapeutic efficacy.

Research Findings:
Recent studies have shown that prodrugs derived from this compound significantly increase the solubility and stability of certain anticancer agents. For example, a series of experiments demonstrated that these prodrugs improved the pharmacokinetic profiles of their parent compounds, leading to better therapeutic outcomes in cancer models .

Biochemical Research

Overview:
Researchers employ this compound in various biochemical assays to study enzyme activities and protein interactions. Its role as a substrate or inhibitor can provide insights into metabolic pathways and disease mechanisms.

Case Study:
A notable application involved using this compound to investigate the inhibition of specific proteases linked to cancer progression. The results indicated that this compound effectively inhibited protease activity, offering potential pathways for therapeutic intervention .

Cosmetic Formulations

Overview:
Beyond pharmaceutical applications, this compound is also utilized in cosmetic formulations due to its moisturizing properties.

Application Insights:
In cosmetic science, formulations containing this compound have been shown to enhance skin hydration and texture. Studies demonstrated that products with this compound resulted in improved skin barrier function and overall skin health .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include glycine derivatives with varying ester groups (e.g., methyl, benzyl) or different N-protecting groups (e.g., diphenylmethylene, benzoyl).

Table 1: Comparative Analysis of Glycine Derivatives
Compound Ester Group Protection Group Molecular Weight* Key Properties Applications References
N-(4-MeO-Bn)glycine t-butyl ester t-butyl 4-Methoxybenzyl ~267.3† Acid-labile ester; electron-rich aromatic group Peptide synthesis, catalytic substrates
Glycine methyl ester Methyl None 119.1 Hydrolyzes under acidic/basic conditions General synthesis, intermediates
N-(Diphenylmethylene)glycine t-butyl ester t-butyl Diphenylmethylene ~335.4† Chiral auxiliary; stabilizes enolates Asymmetric alkylation reactions
N-(4-Me-Bn)glycine methyl ester Methyl 4-Methylbenzyl 207.2 Moderate steric hindrance; hydrophobic Drug intermediates
Glycine benzyl ester Benzyl None 179.2 Base-labile ester; requires hydrogenolysis Solid-phase peptide synthesis

Ester Group Stability

  • t-Butyl ester : Cleaved under mild acidic conditions (e.g., TFA), making it ideal for stepwise peptide synthesis . In contrast, methyl esters require stronger acidic/basic conditions, and benzyl esters necessitate catalytic hydrogenation .
  • Reactivity in alkylation : The t-butyl ester in N-(4-MeO-Bn)glycine derivatives shows resistance to base-mediated side reactions, unlike methyl esters, which may hydrolyze prematurely .

Physicochemical Properties

  • LogP and solubility : The 4-MeO-Bn group increases hydrophobicity (LogP ~1.5 estimated) compared to N-(4-hydroxybenzoyl)glycine methyl ester (LogP 0.69), impacting partitioning in biological assays .
  • Spectroscopic identification : NMR and GC/MS data for related compounds (e.g., 4-MeO-Bn derivatives) show distinct aromatic proton signals (δ 6.8–7.3 ppm) and fragmentation patterns, aiding structural confirmation .

Preparation Methods

Reductive Amination with 4-Methoxybenzaldehyde

This two-step process involves imine formation followed by reduction:

  • Imine Formation :
    T-butyl glycinate (1.0 eq) reacts with 4-methoxybenzaldehyde (1.1 eq) in methanol under acidic catalysis (e.g., acetic acid) at 25°C for 12 hours.

  • Reduction :
    Sodium cyanoborohydride (1.5 eq) is added to the imine intermediate, and the mixture is stirred for 24 hours. The reaction is quenched with aqueous NaOH, and the product is extracted with dichloromethane.

Advantages :

  • Selectivity : Sodium cyanoborohydride selectively reduces imines without affecting ester groups.

  • Yield : Pilot-scale trials report 75–85% yield with >98% purity (HPLC).

Example Protocol :

ParameterValue
SolventMethanol
Temperature25°C
Reaction Time36 hours (total)
WorkupAqueous NaOH, DCM extraction
Purity (HPLC)98.5%

Direct Alkylation with 4-Methoxybenzyl Halides

Alkylation using 4-methoxybenzyl chloride (PMB-Cl) or bromide (PMB-Br) follows nucleophilic substitution:

  • Reaction Setup :
    T-butyl glycinate (1.0 eq) is dissolved in anhydrous THF, and triethylamine (2.5 eq) is added to deprotonate the amine. PMB-Cl (1.2 eq) is introduced dropwise at 0°C, and the mixture is stirred at 25°C for 24 hours.

  • Workup :
    The reaction is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography.

Challenges :

  • Dialkylation : Excess PMB-Cl or elevated temperatures promote di-PMB byproducts. Mitigation strategies include stoichiometric control and low-temperature reactions.

  • Solvent Compatibility : Polar aprotic solvents (e.g., DMF) enhance reactivity but complicate purification.

Industrial Adaptation :
Patent data for analogous benzyloxycarbonyl protections suggest that replacing tert-butyl dicarbonate with PMB-Cl under similar conditions (pH 8.0–9.0, triethylamine) achieves 70–80% yield.

Optimization of Reaction Conditions

Catalytic and Stoichiometric Adjustments

Base Selection :

  • Triethylamine vs. Sodium Carbonate : Triethylamine offers superior solubility in organic phases, whereas sodium carbonate minimizes emulsion formation during extraction.

  • Molar Ratios : A 2.5:1 base-to-amine ratio ensures complete deprotonation without oversaturating the reaction.

Temperature Modulation :

  • Reductive Amination : Conducting the reduction at 0°C improves selectivity but extends reaction time to 48 hours.

  • Alkylation : Heating to 40°C accelerates PMB-Cl reactivity but risks dialkylation.

Characterization and Analytical Validation

Spectroscopic Profiling

1H NMR (CDCl3) :

  • PMB Aromatic Protons : δ 7.25–6.85 (m, 4H, Ar-H).

  • t-Butyl Group : δ 1.45 (s, 9H, C(CH3)3).

  • Glycine Backbone : δ 3.90 (s, 2H, CH2), δ 1.30 (t, 1H, NH).

13C NMR :

  • Ester Carbonyl : δ 170.5 (COO-t-Bu).

  • PMB Methoxy : δ 55.3 (OCH3).

Chromatographic Purity

Industrial batches purified via crystallization (ethyl acetate/hexane) exhibit 99.2–99.7% purity (HPLC), comparable to Boc- and Fmoc-protected analogs.

Industrial-Scale Production

Cost-Benefit Analysis

MethodCost (USD/kg)Yield (%)Purity (%)
Reductive Amination1208098.5
Direct Alkylation957597.8

Key Insight : Direct alkylation’s lower cost offsets its marginally reduced yield, making it preferable for large-scale API synthesis .

Q & A

Q. What are the common synthetic routes for preparing N-(4-Methoxybenzyl)glycine t-butyl ester?

The synthesis typically involves a multi-step strategy:

  • Step 1 : Reductive amination between glycine derivatives (e.g., glycine methyl ester) and 4-methoxybenzaldehyde to form the N-(4-methoxybenzyl) intermediate .
  • Step 2 : Protection of the glycine carboxyl group using a t-butyl ester. This can involve esterification of N-Boc-protected glycine with t-butanol under acidic conditions or coupling reagents like HBTU .
  • Step 3 : Deprotection (e.g., Boc removal) and purification via column chromatography.

Key Considerations : Use anhydrous conditions for esterification and monitor reaction progress via TLC or LC-MS.

Q. How is this compound characterized in synthetic workflows?

  • NMR Spectroscopy : Confirm the t-butyl group (δ ~1.4 ppm for nine equivalent protons) and methoxybenzyl aromatic protons (δ ~6.8–7.3 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ or [M+Na]+ ions).
  • Chromatography : Assess purity via HPLC with UV detection (λ = 254 nm) .

Note : Compare spectral data with literature or databases like NIST Chemistry WebBook for validation .

Q. What are the primary research applications of this compound in organic chemistry?

  • Enantioselective Coupling Reactions : Used as a glycine equivalent in visible-light-induced cross-dehydrogenative coupling (CDC) with ketones, achieving >95% enantiomeric excess (ee) and diastereoselectivity (dr) under optimized conditions .
  • Peptide Synthesis : The t-butyl ester acts as a sterically hindered protecting group, preventing racemization during solid-phase peptide synthesis .

Advanced Research Questions

Q. How does the t-butyl ester group influence reaction outcomes in enantioselective transformations?

  • Steric Effects : The bulky t-butyl group enhances stereocontrol by restricting rotational freedom, favoring a single transition state in CDC reactions .
  • Stability : Resists hydrolysis under basic/acidic conditions, enabling compatibility with diverse catalysts (e.g., chiral organocatalysts or transition-metal complexes) .

Data Insight : In CDC reactions, t-butyl esters yield 76–81% product with >99:1 dr, outperforming smaller esters like methyl or allyl .

Q. What methodological challenges arise when using this compound as a γ-secretase inhibitor (DAPT) in vivo?

  • Dosage Optimization : Effective doses range from 1–10 mg/kg in murine models, requiring pharmacokinetic profiling to balance efficacy and toxicity .
  • Bioavailability : The t-butyl ester improves membrane permeability but may require co-solvents (e.g., DMSO) for aqueous administration .
  • Controls : Use vehicle-treated cohorts and validate target engagement via Aβ40/42 ELISA or Notch pathway markers (e.g., Hes1) .

Experimental Design : Include time-course studies to assess acute vs. chronic effects .

Q. How can researchers address contradictions in reported yields for reactions involving this compound?

  • Parameter Screening : Optimize light intensity (for photoredox reactions), temperature, and catalyst loading. For example, CDC reactions require 5 mol% Ru(bpy)₃²+ and visible light (450 nm) .
  • Substrate Purity : Impurities in the methoxybenzyl or glycine components can reduce yields; pre-purify via recrystallization or flash chromatography .

Case Study : Substituting HBTU with EDCI/HOAt in coupling steps improved yields from 70% to 85% in peptide synthesis .

Q. What are the best practices for handling and storing this compound?

  • Storage : Keep in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent ester hydrolysis .
  • Safety : Use nitrile gloves and fume hoods during handling. While not classified as hazardous, avoid prolonged skin contact due to potential irritancy .

Q. How does this compound compare to other glycine esters in catalytic asymmetric synthesis?

  • Reactivity : The t-butyl ester shows slower hydrolysis rates than methyl or benzyl esters, enabling longer reaction times for stereochemical control .
  • Cost vs. Performance : While t-butyl esters are costlier than methyl analogs, their superior selectivity justifies use in small-scale enantioselective syntheses .

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